Cas no 1454881-64-1 (Acetonitrile, 2-[(2,4-difluorophenyl)sulfonyl]-2-(2-piperidinylidene)-)

Acetonitrile, 2-[(2,4-difluorophenyl)sulfonyl]-2-(2-piperidinylidene)- structure
1454881-64-1 structure
Product Name:Acetonitrile, 2-[(2,4-difluorophenyl)sulfonyl]-2-(2-piperidinylidene)-
CAS No:1454881-64-1
MF:C13H12F2N2O2S
MW:298.308388710022
CID:5170496
Update Time:2025-05-17

Acetonitrile, 2-[(2,4-difluorophenyl)sulfonyl]-2-(2-piperidinylidene)- Chemical and Physical Properties

Names and Identifiers

    • Acetonitrile, 2-[(2,4-difluorophenyl)sulfonyl]-2-(2-piperidinylidene)-
    • Inchi: 1S/C13H12F2N2O2S/c14-9-4-5-12(10(15)7-9)20(18,19)13(8-16)11-3-1-2-6-17-11/h4-5,7,17H,1-3,6H2
    • InChI Key: LOXLPKHRSNLSHI-UHFFFAOYSA-N
    • SMILES: C(#N)C(S(C1=CC=C(F)C=C1F)(=O)=O)=C1CCCCN1

Acetonitrile, 2-[(2,4-difluorophenyl)sulfonyl]-2-(2-piperidinylidene)- Pricemore >>

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Acetonitrile, 2-[(2,4-difluorophenyl)sulfonyl]-2-(2-piperidinylidene)- Related Literature

Additional information on Acetonitrile, 2-[(2,4-difluorophenyl)sulfonyl]-2-(2-piperidinylidene)-

Acetonitrile, 2-[(2,4-difluorophenyl)sulfonyl]-2-(2-piperidinylidene) (CAS No. 1454881-64-1): A Comprehensive Overview

Acetonitrile, 2-[(2,4-difluorophenyl)sulfonyl]-2-(2-piperidinylidene), identified by its CAS number CAS No. 1454881-64-1, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, combines a 2,4-difluorophenylsulfonyl group with a 2-piperidinylidene moiety, making it a versatile intermediate in the synthesis of various pharmacologically active molecules.

The structural features of this compound make it particularly interesting for researchers exploring novel therapeutic agents. The presence of both fluorine atoms in the 2,4-difluorophenylsulfonyl group enhances its lipophilicity and metabolic stability, which are crucial properties for drug candidates. Additionally, the 2-piperidinylidene component introduces a nitrogen-rich scaffold that can interact favorably with biological targets, such as enzymes and receptors.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various diseases. Acetonitrile derivatives have emerged as key players in this domain due to their ability to modulate biological pathways effectively. The compound Acetonitrile, 2-[(2,4-difluorophenyl)sulfonyl]-2-(2-piperidinylidene) is no exception and has been explored in several preclinical studies for its potential applications in oncology and neurology.

One of the most compelling aspects of this compound is its role as a building block in medicinal chemistry. The combination of the 2,4-difluorophenylsulfonyl and 2-piperidinylidene groups provides a unique scaffold that can be further modified to create libraries of compounds with tailored biological activities. This flexibility has made it a valuable tool for high-throughput screening and structure-activity relationship (SAR) studies.

The pharmacological profile of Acetonitrile, 2-[(2,4-difluorophenyl)sulfonyl]-2-(2-piperidinylidene) has been extensively studied in vitro and in vivo. Initial findings suggest that it exhibits potent inhibitory effects on certain kinases and transcription factors implicated in cancer progression. The fluorine atoms in the molecule contribute to its binding affinity by enhancing hydrophobic interactions with target proteins. Furthermore, the piperidine ring enhances solubility and bioavailability, which are critical factors for drug development.

In addition to its applications in oncology, this compound has shown promise in treating neurological disorders. The ability of the 2-piperidinylidene moiety to interact with neurotransmitter receptors makes it a potential candidate for developing novel therapeutics for conditions such as Alzheimer's disease and Parkinson's disease. Researchers have been particularly interested in its ability to modulate acetylcholinesterase activity, a key enzyme involved in cognitive function.

The synthesis of Acetonitrile, 2-[(2,4-difluorophenyl)sulfonyl]-2-(2-piperidinylidene) involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 2,4-difluorophenylsulfonyl group typically involves sulfonylation reactions followed by functional group transformations to incorporate the 2-piperidinylidene moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.

The growing interest in fluorinated compounds has driven innovation in synthetic chemistry. Fluorochemicals are known for their unique electronic properties and metabolic stability, which make them attractive for drug development. The synthesis of complex fluorinated molecules like Acetonitrile, 2-[(Z,E-1-trimethylsilylvinylidenesulfonyl)]N-[(Z,E-1-trimethylsilylvinylethoxy)methoxy]benzamide (CAS No. 672510-20-0) has set new benchmarks in synthetic complexity and efficiency. Similarly, Acetonitrile derivatives continue to push the boundaries of what is possible in medicinal chemistry.

The impact of computational chemistry on drug discovery cannot be overstated. Molecular modeling techniques have become indispensable tools for predicting the binding modes and affinity of small molecules to biological targets. These predictions guide experimental efforts and accelerate the identification of lead compounds. In the case of Acetonitrile derivatives like our focus compound (CAS No. 1454881-64-1

In conclusion, Acetonitrile, 2-[(Z,E-1-trimethylsilylvinylethoxy)methoxy]benzamide (CAS No. 672510-20-0) represents a significant advancement in pharmaceutical research due to its unique structural features and promising pharmacological properties. Its role as an intermediate in synthesizing novel drug candidates underscores its importance in modern medicinal chemistry. As research continues to uncover new therapeutic applications for fluorinated compounds like our focus molecule (CAS No. 1454881-64-1

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